molecular formula C15H21NO B14307823 Ethanone, 2-(hexahydro-1(2H)-azocinyl)-1-phenyl- CAS No. 115217-25-9

Ethanone, 2-(hexahydro-1(2H)-azocinyl)-1-phenyl-

Katalognummer: B14307823
CAS-Nummer: 115217-25-9
Molekulargewicht: 231.33 g/mol
InChI-Schlüssel: KBZCCBFHGHXNNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanone, 2-(hexahydro-1(2H)-azocinyl)-1-phenyl- is a complex organic compound with a unique structure that includes a hexahydro-1(2H)-azocinyl group and a phenyl group attached to an ethanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(hexahydro-1(2H)-azocinyl)-1-phenyl- typically involves the reaction of hexahydro-1(2H)-azocine with phenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Ethanone, 2-(hexahydro-1(2H)-azocinyl)-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethanone, 2-(hexahydro-1(2H)-azocinyl)-1-phenyl- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Ethanone, 2-(hexahydro-1(2H)-azocinyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethanone, 2-(hexahydro-1(2H)-azocinyl)-1-phenyl- is unique due to its specific combination of the hexahydro-1(2H)-azocinyl group and the phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

115217-25-9

Molekularformel

C15H21NO

Molekulargewicht

231.33 g/mol

IUPAC-Name

2-(azocan-1-yl)-1-phenylethanone

InChI

InChI=1S/C15H21NO/c17-15(14-9-5-4-6-10-14)13-16-11-7-2-1-3-8-12-16/h4-6,9-10H,1-3,7-8,11-13H2

InChI-Schlüssel

KBZCCBFHGHXNNC-UHFFFAOYSA-N

Kanonische SMILES

C1CCCN(CCC1)CC(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.